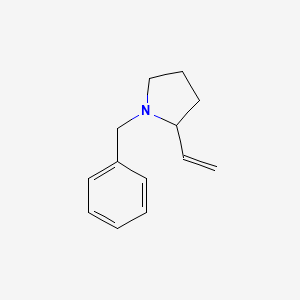

1-benzyl-2-ethenylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-ethenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-13-9-6-10-14(13)11-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOLVMTWTCTIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392992 | |

| Record name | Pyrrolidine, 2-ethenyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64871-53-0 | |

| Record name | Pyrrolidine, 2-ethenyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzyl 2 Ethenylpyrrolidine

Strategies for the Construction of the Pyrrolidine (B122466) Core

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and biologically active compounds. osaka-u.ac.jp Consequently, a multitude of synthetic methods for its construction have been developed. These can be broadly categorized into cyclization reactions and ring-closing metathesis approaches.

Cyclization Reactions in Pyrrolidine Annulation

Intramolecular cyclization reactions are a powerful tool for the efficient construction of the pyrrolidine skeleton. osaka-u.ac.jp These methods involve the formation of a carbon-nitrogen bond within a linear precursor to close the five-membered ring.

One prominent strategy is the [3+2] cycloaddition reaction of azomethine ylides with alkenes. osaka-u.ac.jp This approach allows for the creation of pyrrolidine derivatives with a high degree of stereocontrol. osaka-u.ac.jp The generation of the azomethine ylide can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. acs.org The subsequent intramolecular cycloaddition of the ylide with a tethered alkene furnishes the pyrrolidine ring.

Another significant approach involves the intramolecular amination of unsaturated carbon-carbon bonds. osaka-u.ac.jp This can be achieved through various catalytic systems. For instance, copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins provides access to N-functionalized pyrrolidines. nih.gov This oxidative cyclization proceeds efficiently for both aromatic and aliphatic γ-alkenyl N-arylsulfonamides. nih.gov High levels of diastereoselectivity have been observed in the synthesis of 2,5-disubstituted pyrrolidines, with a preference for the cis substitution pattern. nih.gov

Nitrogen radical cyclizations also offer a pathway to the pyrrolidine core. nih.gov Amidyl and sulfamidyl radicals, generated from precursors like N-acyl hydroxamic acids or N-haloamides, can undergo cyclization onto an olefin to form the five-membered ring. nih.gov

The following table summarizes key aspects of these cyclization strategies.

| Cyclization Strategy | Key Features | Precursors |

| [3+2] Cycloaddition | High stereocontrol | Azomethine ylides and alkenes osaka-u.ac.jp |

| Intramolecular Amination | Forms C-N bond | γ-Alkenyl amines/amides osaka-u.ac.jpnih.gov |

| Radical Cyclization | Utilizes radical intermediates | N-Haloamides, N-acyl hydroxamic acids nih.gov |

Ring-Closing Metathesis Approaches to Ethenyl-Substituted Pyrrolidines

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of unsaturated rings, including pyrrolidines. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by metal complexes, typically ruthenium-based, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene (B1197577). wikipedia.org The key intermediate in this process is a metallacyclobutane. organic-chemistry.org

The synthesis of N-Boc-3-pyrroline from N-Boc-diallylamine is a classic example of RCM in action. orgsyn.org This transformation can be achieved with high efficiency using Grubbs' catalysts. orgsyn.org The reaction is driven by the entropically favorable release of ethylene gas. wikipedia.org

For the synthesis of 2-ethenylpyrrolidines, a diene precursor with one of the double bonds positioned to become the exocyclic ethenyl group after cyclization is required. The choice of catalyst and reaction conditions can influence the efficiency and stereochemical outcome of the reaction. Modern Grubbs' catalysts exhibit high functional group tolerance, making RCM a robust method for complex molecule synthesis. organic-chemistry.org

| Catalyst Generation | Substrate | Product | Key Features |

| First Generation Grubbs' Catalyst | N-Boc-diallylamine | N-Boc-3-pyrroline | Efficient cyclization to form the pyrroline (B1223166) ring. orgsyn.org |

| Second Generation Grubbs' Catalyst | Diene precursors | Unsaturated pyrrolidines | Higher activity and broader substrate scope. organic-chemistry.org |

Installation and Functionalization of the Ethenyl Moiety

Once the pyrrolidine core is established, the next crucial step is the installation of the ethenyl group at the 2-position. This can be accomplished through various olefination reactions or by employing organometallic reagents.

Wittig-Type Olefination Reactions for 2-Ethenylpyrrolidine Scaffolds

The Wittig reaction is a cornerstone of organic synthesis for the conversion of aldehydes and ketones into alkenes. wikipedia.orglibretexts.org This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form an oxaphosphetane intermediate that subsequently decomposes to the desired alkene and a phosphine (B1218219) oxide. libretexts.org

For the synthesis of 2-ethenylpyrrolidines, a suitable precursor is an N-protected pyrrolidine-2-carbaldehyde. This aldehyde can be derived from the corresponding N-protected proline. The Wittig reaction of this aldehyde with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) introduces the ethenyl group. A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org However, a notable drawback in the olefination of α-amino aldehydes can be racemization at the α-carbon. researchgate.net

A related method, the Peterson olefination, offers an alternative route. This reaction involves the reaction of an α-silyl carbanion with a carbonyl compound to form a β-hydroxysilane, which then eliminates to form the alkene. A novel two-step conversion of an N-Boc proline methyl ester into enantiomerically enriched N-Boc 2-vinylpyrrolidine has been described, utilizing a Grignard reagent to form a β-hydroxysilane followed by a thionyl chloride-promoted Peterson olefination. researchgate.net This method was reported to proceed with minimal loss of stereochemical integrity. researchgate.net

| Olefination Reaction | Carbonyl Precursor | Reagent | Key Outcome |

| Wittig Reaction | N-Protected pyrrolidine-2-carbaldehyde | Methylenetriphenylphosphorane | Formation of the terminal alkene. wikipedia.org |

| Peterson Olefination | N-Protected proline ester derivative | Trimethylsilylmethyl Grignard reagent | High stereochemical integrity. researchgate.net |

Organometallic Reagents in Ethenyl Group Introduction

Organometallic reagents, particularly Grignard reagents, are highly effective nucleophiles for the formation of new carbon-carbon bonds. organic-chemistry.orgpressbooks.pub The reaction of a Grignard reagent with a carbonyl compound is a fundamental transformation in organic synthesis. pressbooks.pub

In the context of synthesizing 2-ethenylpyrrolidine, a vinyl Grignard reagent (vinylmagnesium halide) can be added to an appropriate electrophilic pyrrolidine precursor. For instance, the addition of vinylmagnesium bromide to an N-protected prolinal derivative would yield the corresponding 2-(1-hydroxyethenyl)pyrrolidine, which could then be dehydrated to afford the desired 2-ethenylpyrrolidine.

Alternatively, as mentioned in the context of the Peterson olefination, a Grignard reagent can be used to introduce a silylmethyl group, which is a precursor to the ethenyl moiety. researchgate.net The reaction of (trimethylsilyl)methylmagnesium chloride with an N-Boc proline methyl ester, after reduction of the ester with DIBAL-H, leads to the formation of a β-hydroxysilane intermediate. researchgate.net This demonstrates the versatility of Grignard reagents in multi-step synthetic sequences.

| Organometallic Reagent | Electrophilic Precursor | Intermediate | Product |

| Vinylmagnesium bromide | N-Protected prolinal | 2-(1-Hydroxyethenyl)pyrrolidine | 2-Ethenylpyrrolidine (after dehydration) |

| (Trimethylsilyl)methylmagnesium chloride | N-Boc proline ester (post-reduction) | β-Hydroxysilane | N-Boc 2-vinylpyrrolidine (via Peterson olefination) researchgate.net |

N-Alkylation Strategies for Benzyl (B1604629) Incorporation

The final step in the synthesis of 1-benzyl-2-ethenylpyrrolidine is the introduction of the benzyl group onto the nitrogen atom of the pyrrolidine ring. N-alkylation is a common transformation in organic synthesis.

A straightforward approach is the direct alkylation of 2-ethenylpyrrolidine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base is necessary to deprotonate the secondary amine of the pyrrolidine, generating a more nucleophilic amide anion that then displaces the halide from the benzyl group. Common bases for this transformation include potassium carbonate, triethylamine (B128534), or stronger bases like sodium hydride for less reactive systems.

Alternatively, reductive amination provides another route. This involves the reaction of 2-ethenylpyrrolidine with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the desired N-benzylated product. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation.

The choice of method depends on the specific substrate and the desired reaction conditions. Direct alkylation is often simpler to perform, while reductive amination can be milder and avoid the use of potentially harsh alkylating agents. The synthesis of N-benzylated pyrrolidin-2-one derivatives has been reported, highlighting the feasibility of introducing the benzyl group onto a pyrrolidine-based scaffold. nih.gov

| N-Alkylation Method | Reagents | Key Features |

| Direct Alkylation | 2-Ethenylpyrrolidine, Benzyl halide, Base | Straightforward, requires a base. |

| Reductive Amination | 2-Ethenylpyrrolidine, Benzaldehyde, Reducing agent | Milder conditions, avoids alkyl halides. |

Reductive Amination in N-Benzylation

Reductive amination is a versatile and widely employed method for the formation of carbon-nitrogen bonds, providing a controlled approach to the N-benzylation of secondary amines like 2-ethenylpyrrolidine. masterorganicchemistry.com This process typically involves a two-step sequence that is often performed in a single pot: the initial reaction between the amine (2-ethenylpyrrolidine) and an aldehyde (benzaldehyde) to form an intermediate iminium ion, followed by the in-situ reduction of this ion to yield the target tertiary amine, this compound. masterorganicchemistry.com

A significant advantage of reductive amination over direct alkylation is its ability to minimize the formation of undesired quaternary ammonium (B1175870) salts, as the imine or iminium ion forms only once on the secondary amine. masterorganicchemistry.com The choice of reducing agent is critical for the success of the reaction. While sodium borohydride (NaBH₄) can be used, milder and more selective reducing agents are often preferred to avoid the reduction of the starting aldehyde. masterorganicchemistry.comredalyc.org Reagents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this transformation. masterorganicchemistry.com NaBH(OAc)₃ is often favored for its mildness and efficiency, while NaBH₃CN is also a reliable choice. masterorganicchemistry.com The reaction is generally applicable to a wide range of aldehydes, allowing for the installation of various benzyl groups onto the pyrrolidine nitrogen. masterorganicchemistry.comorganic-chemistry.org

The general mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a reactive iminium ion. A hydride reagent, present in the reaction mixture, subsequently reduces the C=N double bond of the iminium ion to furnish the N-benzylated product. masterorganicchemistry.com

Table 1: Exemplary Conditions for Reductive Amination This table presents generalized conditions based on established protocols for the reductive amination of secondary amines.

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Typical Conditions |

| 2-Ethenylpyrrolidine | Benzaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room Temperature, 12-24 h |

| 2-Ethenylpyrrolidine | Benzaldehyde | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Mildly acidic pH, Room Temperature |

| 2-Ethenylpyrrolidine | Benzaldehyde | Sodium borohydride (NaBH₄) / Acetic Acid | Tetrahydrofuran (THF) | Room Temperature, controlled addition |

Direct N-Alkylation with Benzylating Agents

Direct N-alkylation represents a classical and straightforward approach for synthesizing this compound. This method involves the reaction of 2-ethenylpyrrolidine with a suitable benzylating agent, typically a benzyl halide such as benzyl bromide or benzyl chloride, in the presence of a base. nih.gov The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the nitrogen atom of the pyrrolidine acts as the nucleophile, attacking the benzylic carbon and displacing the halide leaving group.

The choice of base is crucial to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity, and to neutralize the hydrogen halide formed as a byproduct. Common bases used for this purpose include inorganic carbonates like potassium carbonate (K₂CO₃) and organic amines such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). nih.gov The selection of the solvent can also influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) being common choices.

While direct alkylation is a powerful tool, it can sometimes lead to overalkylation, resulting in the formation of a quaternary ammonium salt as a byproduct. masterorganicchemistry.com However, for secondary amines, mono-alkylation is generally efficient. masterorganicchemistry.com The reactivity of the benzylating agent follows the expected trend for leaving groups (I > Br > Cl). This method is particularly useful due to the commercial availability of a wide variety of substituted benzyl halides, allowing for the synthesis of a diverse library of N-benzylpyrrolidine derivatives.

Table 2: Typical Reagents for Direct N-Alkylation This table outlines common reagent combinations for the direct N-alkylation of secondary amines.

| Amine | Benzylating Agent | Base | Solvent |

| 2-Ethenylpyrrolidine | Benzyl bromide | Potassium carbonate (K₂CO₃) | Acetonitrile (CH₃CN) |

| 2-Ethenylpyrrolidine | Benzyl chloride | Triethylamine (Et₃N) | Tetrahydrofuran (THF) |

| 2-Ethenylpyrrolidine | Benzyl bromide | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) |

Stereoselective Synthesis of this compound

Chiral Pool Approaches Utilizing Proline Derivatives

The synthesis of enantiomerically pure this compound can be effectively achieved by employing the chiral pool strategy. wikipedia.orgmdpi.com This approach utilizes readily available, inexpensive, and enantiopure natural products as starting materials. wikipedia.orgmdpi.com L-proline and D-proline, as naturally occurring amino acids, are ideal chiral synthons for constructing the pyrrolidine core with a defined stereocenter at the C2 position. mdpi.comresearchgate.net The inherent chirality of proline is transferred through a series of chemical transformations to the final product, establishing its absolute stereochemistry. wikipedia.org

The general synthetic sequence begins with a suitable N-protected proline derivative, such as Boc-proline. researchgate.net The carboxylic acid functionality of proline serves as a versatile handle for elaboration into the required ethenyl group. A common strategy involves the reduction of the carboxylic acid to a primary alcohol, followed by oxidation to an aldehyde. A Wittig reaction or a related olefination protocol on this aldehyde can then be used to install the ethenyl (vinyl) group. Subsequent N-benzylation, as described in previous sections, and deprotection would yield the target (S)- or (R)-1-benzyl-2-ethenylpyrrolidine, depending on the starting proline enantiomer. The use of proline as a chiral precursor is a cornerstone in the synthesis of numerous pyrrolidine-containing natural products and pharmaceutical agents. mdpi.comresearchgate.net

Table 3: Synthetic Pathway from Proline This table outlines a conceptual synthetic sequence starting from a proline derivative.

| Step | Starting Material | Transformation | Intermediate/Product |

| 1 | L-Proline | N-Protection (e.g., Boc₂O) | N-Boc-L-proline |

| 2 | N-Boc-L-proline | Reduction of carboxylic acid (e.g., BH₃·THF) | N-Boc-L-prolinol |

| 3 | N-Boc-L-prolinol | Oxidation (e.g., Swern, DMP) | N-Boc-L-prolinal |

| 4 | N-Boc-L-prolinal | Olefination (e.g., Wittig reagent, Ph₃P=CH₂) | N-Boc-2-ethenylpyrrolidine |

| 5 | N-Boc-2-ethenylpyrrolidine | N-Deprotection (e.g., TFA) | 2-Ethenylpyrrolidine |

| 6 | 2-Ethenylpyrrolidine | N-Benzylation (e.g., Benzyl bromide, K₂CO₃) | (S)-1-Benzyl-2-ethenylpyrrolidine |

Asymmetric Catalysis in Pyrrolidine and Ethenylpyrrolidine Synthesis

Asymmetric catalysis offers a powerful alternative to the chiral pool approach, enabling the creation of chiral molecules from achiral or racemic precursors. uwindsor.ca In the context of this compound, asymmetric catalysis can be applied to establish the crucial C2 stereocenter of the pyrrolidine ring with high enantioselectivity. This can be achieved through various catalytic transformations, including asymmetric hydrogenations, cycloadditions, or alkylations.

One prominent strategy involves the asymmetric [3+2] cycloaddition reaction between an azomethine ylide and an alkene dipolarophile, catalyzed by a chiral metal complex or an organocatalyst. uow.edu.au This method constructs the pyrrolidine ring and can simultaneously set multiple stereocenters. Another approach is the enantioselective reduction of a suitable cyclic imine or enamine precursor. Chiral phosphoric acids, for instance, have emerged as highly effective organocatalysts for a wide array of enantioselective transformations, including reactions that could lead to chiral amine scaffolds. rsc.orgbeilstein-journals.org

Furthermore, chiral primary amine catalysts, often derived from natural amino acids themselves, are powerful tools in asymmetric synthesis. rsc.org They can activate substrates through the formation of chiral enamines or iminium ions, guiding the stereochemical outcome of subsequent bond-forming reactions. rsc.orgnih.gov For example, an asymmetric α-alkylation or α-vinylation of a carbonyl compound, followed by cyclization and reduction, could provide a pathway to the desired chiral ethenylpyrrolidine core. The development of new catalytic systems continues to expand the toolkit for the efficient and highly selective synthesis of chiral amines and their derivatives. mdpi.com

Table 4: Examples of Asymmetric Catalysis Strategies for Pyrrolidine Synthesis This table highlights relevant catalytic approaches that could be adapted for the synthesis of the chiral pyrrolidine core.

| Reaction Type | Catalyst Type | Substrate Example | Key Feature |

| [3+2] Cycloaddition | Chiral Lewis Acid (e.g., Ag(I), Cu(I) with chiral ligand) | Azomethine ylide + Alkene | Builds the pyrrolidine ring enantioselectively. uow.edu.au |

| Asymmetric Hydrogenation | Chiral Transition Metal Complex (e.g., Rh, Ru, Ir) | Cyclic Enamine | Enantioselective reduction to form chiral pyrrolidine. |

| Organocatalytic Amination | Chiral Primary Amine or Phosphoric Acid | Aldehyde/Ketone + Amine Source | Forms a C-N bond with high enantiomeric excess (ee). rsc.orgbeilstein-journals.org |

| Asymmetric Alkylation | Phase-Transfer Catalyst | Glycine Schiff Base | Asymmetric introduction of an alkyl chain prior to cyclization. mdpi.com |

Diastereoselective Control in this compound Synthesis

When a molecule contains more than one stereocenter, controlling the relative configuration between them—diastereoselectivity—becomes a critical synthetic challenge. For a derivative of this compound that might possess additional substituents on the pyrrolidine ring or the benzyl group, achieving high diastereoselectivity is essential. Diastereoselective control is often achieved by exploiting the steric and electronic properties of a pre-existing chiral center to direct the approach of reagents in a subsequent reaction.

A powerful method for constructing substituted pyrrolidines with excellent diastereocontrol is the 1,3-dipolar cycloaddition of azomethine ylides with substituted alkenes. rsc.org The stereochemical outcome of these cycloadditions can be highly dependent on the geometry of the dipole and dipolarophile, as well as the reaction conditions, often leading to a single diastereomer. rsc.orgbeilstein-journals.org For example, the reaction between an N-benzyl-substituted azomethine ylide and a vinyl-containing dipolarophile can be designed to favor a specific relative stereochemistry between the newly formed stereocenters on the pyrrolidine ring.

Substrate-controlled reactions are another key strategy. If starting from a chiral precursor like L-proline (as discussed in 2.4.1), the existing stereocenter at C2 can direct the formation of new stereocenters at other positions on the ring. For instance, the reduction of a ketone at the C4 position of a proline derivative can proceed with high diastereoselectivity due to the steric hindrance imposed by the C2 substituent, leading preferentially to either a cis or trans product depending on the reagent used. uwindsor.ca Such diastereoselective transformations are fundamental in the synthesis of complex, poly-substituted heterocyclic compounds. nih.govorganic-chemistry.org

Table 5: Principles of Diastereoselective Control

| Method | Principle | Example Application | Expected Outcome |

| 1,3-Dipolar Cycloaddition | Face-selective addition of a 1,3-dipole to a dipolarophile. rsc.org | Reaction of an azomethine ylide with a chiral alkene. | Formation of a specific diastereomer of the resulting spiro-pyrrolidine. rsc.orgbeilstein-journals.org |

| Substrate-Controlled Reduction | A chiral center in the substrate directs the approach of a reducing agent. uwindsor.ca | Reduction of a 4-keto-proline derivative. | Preferential formation of one diastereomeric alcohol (cis or trans). |

| Directed Hydrogenation | A functional group on the substrate coordinates to the metal catalyst, directing hydrogenation from a specific face. | Hydrogenation of a dehydroproline derivative with a directing group. | High diastereomeric ratio (d.r.) in the saturated product. beilstein-journals.org |

Chemical Reactivity and Mechanistic Pathways of 1 Benzyl 2 Ethenylpyrrolidine

The reactivity of 1-benzyl-2-ethenylpyrrolidine is characterized by the distinct functionalities of the ethenyl group and the pyrrolidine (B122466) nitrogen, as well as the potential for the entire scaffold to undergo rearrangements. These reactive sites allow for a diverse range of chemical transformations, making it a versatile building block in organic synthesis.

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 2 Ethenylpyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 1-benzyl-2-ethenylpyrrolidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the protons and carbons within the molecule.

¹H NMR spectral data for the closely related N-benzyl-2-vinylpyrrolidine reveal characteristic signals that can be directly correlated to the structure of this compound. arkat-usa.org The spectrum is characterized by multiplets for the pyrrolidine (B122466) ring protons, distinct signals for the vinyl group, and resonances corresponding to the benzyl (B1604629) group's aromatic and methylene (B1212753) protons. arkat-usa.org For instance, a publication reports ¹H NMR data in CDCl₃, showing multiplets for the pyrrolidine ring protons between 1.55 and 2.07 ppm, a quartet for the proton at the C2 position at 2.14 ppm, and signals for the benzyl and vinyl groups. arkat-usa.org

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For example, the carbons of the benzyl group, the vinyl group, and the pyrrolidine ring all appear in their expected regions. A study on N-ortho-iodobenzyl-2-alkenylpyrrolidines provides typical chemical shift ranges for such structures. arkat-usa.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data is based on reported values for N-benzyl-2-vinylpyrrolidine and related structures. arkat-usa.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrolidine H2 | Multiplet | ~63-67 |

| Pyrrolidine H3, H4 | Multiplets | ~22-32 |

| Pyrrolidine H5 | Multiplet | ~53-54 |

| Benzyl CH₂ | Singlet or AB quartet | ~58-60 |

| Benzyl Ar-H | Multiplet | ~127-139 |

| Benzyl Ar-C | - | ~127-139 |

| Vinyl =CH | Multiplet (ddd) | ~138-142 |

| Vinyl =CH₂ | Multiplets (dd) | ~114-117 |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the connectivity between protons and carbons, solidifying the structural assignment and providing insight into the stereochemical arrangement of the substituents on the pyrrolidine ring.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The technique can differentiate between compounds with the same nominal mass but different elemental compositions.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of C₁₃H₁₇N. The fragmentation pattern would be characteristic of the structure. Key fragmentation pathways would likely involve the loss of the benzyl group (C₇H₇), leading to a significant fragment ion at m/z 91 (the tropylium (B1234903) cation), and cleavage of the pyrrolidine ring. The vinyl group could also be lost. A reported mass spectrum for a related compound, (E)-N,N-Diethyl-3-[1-(o-iodobenzyl)pyrrolidin-2-yl]acrylamide, shows fragmentation patterns involving the substituted benzyl and pyrrolidine moieties, which serves as a useful comparison. arkat-usa.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound Predictions based on common fragmentation patterns of N-benzyl compounds and pyrrolidines. arkat-usa.org

| m/z | Proposed Fragment | Formula |

| 187 | Molecular Ion [M]⁺ | [C₁₃H₁₇N]⁺ |

| 186 | [M-H]⁺ | [C₁₃H₁₆N]⁺ |

| 96 | [M - C₇H₇]⁺ (Loss of benzyl) | [C₆H₁₀N]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

HRMS analysis would yield the exact mass of the molecular ion, for which the calculated value for C₁₃H₁₇N is 187.1361. An experimental finding matching this value to within a few parts per million would provide unequivocal confirmation of the elemental composition. arkat-usa.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These two methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

The IR spectrum is expected to display characteristic absorption bands. mdpi.comnih.gov The C-H stretching vibrations of the aromatic benzyl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring would be just below 3000 cm⁻¹. The C=C stretching of the vinyl group typically appears around 1640 cm⁻¹. The out-of-plane bending vibrations of the aromatic C-H bonds are also characteristic and appear in the 900-675 cm⁻¹ region. For comparison, IR data for a related N-methyl-N-allyl-benzyl urea (B33335) shows a C=C stretch at 1634 cm⁻¹. nih.gov

Raman spectroscopy is particularly sensitive to non-polar bonds and would be effective for observing the C=C stretching of the vinyl group and the symmetric breathing modes of the aromatic ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Predictions based on typical group frequencies and data from related structures. mdpi.comnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak | Strong |

| Aliphatic C-H | Stretching | 3000-2850 | Strong-Medium | Medium |

| C=C (Vinyl) | Stretching | ~1640 | Medium-Weak | Strong |

| Aromatic C=C | Ring Stretching | 1600-1450 | Medium-Weak | Strong |

| CH₂ | Bending (Scissoring) | ~1465 | Medium | Medium |

| C-N | Stretching | 1250-1020 | Medium | Weak |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong | Weak |

Together, the IR and Raman spectra provide a detailed fingerprint of the functional groups present, confirming the presence of the benzyl, vinyl, and pyrrolidine moieties.

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this method can provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the pyrrolidine ring and the spatial arrangement of its substituents. researchgate.net

For a chiral molecule like this compound (which has a stereocenter at the C2 position of the pyrrolidine ring), X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S). This is crucial for understanding its stereochemical properties. The analysis of crystal packing reveals intermolecular interactions such as van der Waals forces or hydrogen bonds (if present in a derivative), which govern the solid-state properties of the compound. mdpi.com

While specific X-ray crystallographic data for this compound is not available in the surveyed literature, studies on other substituted pyrrolidines demonstrate the utility of this technique. rsc.orgmdpi.com For example, X-ray analysis has been used to confirm the relative stereochemistry of substituents in various pyrrolidine derivatives, providing definitive structural proof that complements spectroscopic data. nih.govmdpi.com The resulting crystal structure would offer an unambiguous depiction of the molecule's geometry, serving as the ultimate reference for its structural characterization.

Computational and Theoretical Investigations of 1 Benzyl 2 Ethenylpyrrolidine

Electronic Structure Analysis via Quantum Chemical Methods (DFT, Ab Initio)

There are currently no published studies that have employed Density Functional Theory (DFT) or ab initio methods to analyze the electronic structure of 1-benzyl-2-ethenylpyrrolidine. Such studies would typically provide insights into molecular orbital energies, electron density distribution, and the nature of chemical bonding within the molecule.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound, which would identify the molecule's stable conformers and the energy barriers between them, has not been reported in the scientific literature. This type of investigation is crucial for understanding the molecule's flexibility and its preferred three-dimensional structures.

Theoretical Studies on Reaction Pathways and Selectivity

No theoretical studies on the reaction pathways and selectivity involving this compound are available. Such research would be valuable for predicting the outcomes of chemical reactions, understanding reaction mechanisms, and explaining stereoselectivity or regioselectivity.

Spectroscopic Property Prediction and Validation

The prediction and validation of spectroscopic properties (such as NMR, IR, and UV-Vis spectra) for this compound through computational methods have not been documented. These theoretical predictions are often used to aid in the interpretation of experimental spectra and to confirm molecular structures.

Strategic Applications of 1 Benzyl 2 Ethenylpyrrolidine in Advanced Organic Synthesis

1-Benzyl-2-ethenylpyrrolidine as a Chiral Building Block in Complex Molecular Syntheses

The inherent chirality of this compound, derived from the stereocenter at the 2-position of the pyrrolidine (B122466) ring, makes it a significant chiral building block in asymmetric synthesis. The development of new drugs increasingly relies on the use of such chiral building blocks to achieve specific interactions with biological targets, which are themselves chiral. enamine.net The stereochemistry of these building blocks is crucial as different enantiomers of a molecule can exhibit vastly different pharmacological activities. enamine.net

The vinyl group of this compound serves as a key functional handle for a variety of chemical transformations, allowing for the construction of more elaborate molecular structures with controlled stereochemistry. For instance, the double bond can undergo oxidation reactions, such as dihydroxylation, to introduce new stereocenters. This approach has been utilized in the synthesis of polyhydroxylated pyrrolidines, which are analogues of sugars and can act as inhibitors of specific enzymes. researchgate.net

A notable application is in the synthesis of alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms. For example, a synthetic route towards (S)-(+)-tylophorine, an alkaloid with potential anticancer properties, has been developed using L-prolinol as a chiral starting material, which shares structural similarities with the pyrrolidine core of this compound. researchgate.net The synthesis of complex polycyclic ethers has also been achieved using chiral building blocks derived from furan, highlighting the broad utility of such chiral synthons in creating diverse molecular frameworks. rsc.org

The strategic use of chiral building blocks like this compound is a cornerstone of modern organic synthesis, enabling the efficient and stereoselective production of complex molecules with potential applications in medicine and materials science.

Utilization in the Synthesis of Related Heterocyclic Frameworks

The structural features of this compound make it a versatile precursor for the synthesis of a variety of other heterocyclic systems. The pyrrolidine ring itself is a common motif in many biologically active molecules. smolecule.com The ethenyl group provides a reactive site for various cycloaddition and rearrangement reactions, enabling the construction of fused and spirocyclic heterocyclic frameworks.

One common transformation is the electrophilic addition to the ethenyl group, which can be used to introduce further functionalization. smolecule.com Additionally, hydrogenation of the double bond can lead to the corresponding 1-benzyl-2-ethylpyrrolidine. smolecule.com

The nitrogen atom of the pyrrolidine ring can participate in nucleophilic substitution reactions, allowing for the modification of the benzyl (B1604629) group or the formation of quaternary ammonium (B1175870) salts. smolecule.com These reactions expand the range of accessible heterocyclic derivatives from this starting material.

Role as a Precursor or Intermediate in Catalytic Transformations

This compound can serve as a precursor or intermediate in various catalytic transformations, further highlighting its synthetic utility. The benzyl group is a common protecting group for amines in organic synthesis. organic-chemistry.org It can be readily introduced and is stable under a variety of reaction conditions. Importantly, it can be removed under mild conditions, typically through catalytic hydrogenation using a palladium catalyst, which regenerates the secondary amine and produces toluene (B28343) as a byproduct. organic-chemistry.org This deprotection step is crucial for revealing the reactive secondary amine, which can then participate in further synthetic steps.

The ethenyl group can also participate in a range of transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, could be employed to form new carbon-carbon bonds at the vinyl position, thereby elaborating the molecular structure.

Furthermore, the pyrrolidine scaffold itself can act as a chiral ligand in asymmetric catalysis. While this compound itself may not be the final ligand, it can be a precursor to more complex chiral ligands. Chiral amines and their derivatives are widely used in stereoselective organic synthesis as resolving agents, chiral auxiliaries, or as ligands for metal catalysts. sigmaaldrich.com The synthesis of enantiomerically enriched compounds often relies on such catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-benzyl-2-ethenylpyrrolidine in laboratory settings?

- Methodological Answer : A common approach involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, reacting 2-fluorobenzaldehyde with dialkylamines in DMF at 150°C under reflux, followed by extraction with ethyl acetate and purification via column chromatography. TLC (using silica gel plates) is critical for monitoring reaction progress, as described in analogous pyrrolidine syntheses . Yield optimization (e.g., ~93% in similar procedures) requires precise stoichiometry and inert atmosphere conditions.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H NMR : Look for characteristic peaks, such as δ 3.30–3.33 ppm (pyrrolidine protons) and aromatic resonances (δ 6.75–7.61 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% by area normalization) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow SDS guidelines for pyrrolidine derivatives:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential volatility.

- Store under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

- Methodological Answer : Stereoselectivity can be achieved via chiral catalysts or auxiliaries. For example, palladium-catalyzed equilibria (as in related pyrrolidine syntheses) can induce Z/E selectivity. Use chiral ligands (e.g., BINAP) and monitor stereochemistry via NOESY NMR or X-ray crystallography .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Systematic Design of Experiments (DoE) can isolate critical variables (e.g., temperature, solvent polarity). For instance, DMF may enhance reactivity compared to THF due to higher dielectric constant. Cross-validate literature data by replicating conditions and analyzing side products via GC-MS .

Q. How does this compound interact with indoor surfaces in environmental chemistry studies?

- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption on silica or cellulose surfaces. Kinetic studies under controlled humidity/temperature can reveal degradation pathways. Reference analogous pyrrolidine derivatives’ stability in environmental interfaces .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states in Pd-catalyzed reactions. Solvent effects can be simulated using the SMD model. Validate predictions with experimental kinetic data (e.g., rate constants via UV-Vis spectroscopy) .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document all parameters (e.g., stirring rate, drying agent type). Share raw NMR/MS data in repositories like Zenodo. Cross-check with independent labs using standardized protocols (e.g., ASTM E2857 for purity testing) .

Q. What ethical standards apply when publishing data on novel pyrrolidine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.